3,4-Dimethoxybenzohydrazide

Catalog No.
S713728
CAS No.
41764-74-3
M.F
C9H12N2O3
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxybenzohydrazide

CAS Number

41764-74-3

Product Name

3,4-Dimethoxybenzohydrazide

IUPAC Name

3,4-dimethoxybenzohydrazide

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(12)11-10)5-8(7)14-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

LJMQIGMMUZLDOC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NN)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)OC

Organic Synthesis

,4-Dimethoxybenzohydrazide is a useful reagent in organic synthesis, particularly for the preparation of hydrazones and Schiff bases. These compounds are formed by the condensation reaction of a carbonyl group with a hydrazine or an amine, respectively. They find applications in various fields, including:

  • Pharmaceutical development: Hydrazones and Schiff bases can exhibit various biological activities, making them valuable candidates for drug discovery [].
  • Material science: These compounds can be used as ligands in coordination chemistry, leading to the development of materials with specific properties [].
  • Dyes and pigments: Hydrazones and Schiff bases can possess interesting color properties, making them useful in the development of dyes and pigments [].

Here are some examples of scientific articles describing the use of 3,4-dimethoxybenzohydrazide in organic synthesis:

  • Synthesis of Novel Schiff Bases Derived from 3,4-Dimethoxybenzohydrazide and Their Antibacterial Activity []
  • Metal Complexes of Hydrazones Derived from 3,4-Dimethoxybenzohydrazide: Synthesis, Spectral Characterization, and Antimicrobial Activity []
  • Design and Synthesis of New Azo Dyes Derived from 3,4-Dimethoxybenzhydrazide []

Other Potential Applications

While research is ongoing, 3,4-dimethoxybenzohydrazide is also being investigated for its potential applications in other areas, including:

  • Medicinal chemistry: Studies suggest that 3,4-dimethoxybenzohydrazide may possess various biological activities, such as antimicrobial and antitumor properties [, ]. However, more research is necessary to understand its potential therapeutic effects and safety profile.
  • Material science: The unique properties of 3,4-dimethoxybenzohydrazide are being explored for potential applications in material science, such as the development of sensors and optoelectronic devices [].

3,4-Dimethoxybenzohydrazide is an organic compound with the molecular formula C9H12N2O3C_9H_{12}N_2O_3 and a molecular weight of 196.20 g/mol. It features two methoxy groups attached to a benzene ring, which enhances its solubility and reactivity. The compound is characterized by its hydrazide functional group, which contributes to its biological activity and potential applications in medicinal chemistry. Its structure can be represented as follows:

text
OCH3 | OCH3-C6H3-CO-NH-NH2

This compound is primarily synthesized for research purposes and has shown promise in various biological assays.

, including:

  • Hydrazinolysis: This involves the reaction of 3,4-dimethoxybenzoic acid methyl ester with hydrazine hydrate to produce the hydrazide.
  • Condensation Reactions: The hydrazide can react with various aldehydes to form hydrazone derivatives, which are often evaluated for biological activity .
  • Urease Inhibition: Some derivatives of 3,4-dimethoxybenzohydrazide have been synthesized and tested for their ability to inhibit urease, an enzyme involved in various physiological processes .

Research indicates that 3,4-dimethoxybenzohydrazide exhibits significant biological activities:

  • Anti-Ulcer Activity: Derivatives of this compound have been shown to possess anti-ulcer properties, making them potential candidates for treating gastric ulcers .
  • Urease Inhibition: Certain derivatives demonstrate urease inhibitory potential, which can be beneficial in managing conditions like urinary tract infections .
  • Antimicrobial Properties: Some studies suggest that modified forms of 3,4-dimethoxybenzohydrazide may exhibit antimicrobial activity against various pathogens .

The synthesis of 3,4-dimethoxybenzohydrazide typically involves a multi-step process:

  • Esterification: The first step involves the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst (sulfuric acid) to form methyl 3,4-dimethoxybenzoate.
  • Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in ethanol to yield 3,4-dimethoxybenzohydrazide.
  • Formation of Derivatives: This compound can subsequently react with various aldehydes through condensation reactions to produce a range of derivatives with enhanced biological properties .

3,4-Dimethoxybenzohydrazide and its derivatives have several applications:

  • Pharmaceutical Development: Due to their anti-ulcer and antimicrobial properties, these compounds are explored as potential drug candidates.
  • Research in Enzyme Inhibition: They serve as important tools in studying enzyme functions and developing inhibitors for therapeutic use.
  • Material Science: The unique chemical properties may also find applications in material science for developing new polymers or coatings.

Studies on the interaction of 3,4-dimethoxybenzohydrazide with biological targets have revealed its potential as an enzyme inhibitor. Molecular docking studies indicate that it may bind effectively to urease and other enzymes, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .

Several compounds share structural similarities with 3,4-dimethoxybenzohydrazide. Here are some notable examples:

Compound NameCAS NumberSimilarity
4-Hydroxy-3-methoxybenzohydrazide100377-63-71.00
3,4,5-Trimethoxybenzohydrazide3291-03-00.98
4-Hydroxy-3,5-dimethoxybenzohydrazide1443-76-10.98
4-Ethoxy-3-methoxybenzohydrazide122772-33-20.94

Uniqueness of 3,4-Dimethoxybenzohydrazide

What sets 3,4-dimethoxybenzohydrazide apart from these similar compounds is its specific arrangement of methoxy groups and its demonstrated biological activities related to urease inhibition and anti-ulcer effects. These characteristics make it a valuable compound for further research and development in medicinal chemistry.

Molecular Formula (C9H12N2O3) and Weight (196.20 g/mol)

3,4-Dimethoxybenzohydrazide possesses the molecular formula C9H12N2O3, yielding a molecular weight of 196.20 grams per mole [1]. The molecular composition consists of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms, arranged in a specific configuration that defines its chemical and physical properties [1]. The compound can be systematically named as 3,4-dimethoxybenzoic acid hydrazide, reflecting its derivation from the corresponding benzoic acid derivative [3] [4].

The molecular weight of 196.20 g/mol places this compound within the typical range for substituted benzohydrazide derivatives, which generally exhibit molecular weights between 150-250 g/mol depending on the nature and number of substituents [1] [5]. For comparison, the parent benzohydrazide has a molecular weight of 136.15 g/mol, while 4-methoxybenzohydrazide exhibits a molecular weight of 166.18 g/mol [6] [5].

PropertyValue
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Carbon Atoms9
Hydrogen Atoms12
Nitrogen Atoms2
Oxygen Atoms3

Physical Properties and Thermal Behavior

The physical properties of 3,4-dimethoxybenzohydrazide are influenced by both the aromatic ring system and the hydrazide functional group, as well as the presence of two methoxy substituents [1] [7]. Based on the properties of structurally related compounds, this material typically appears as a white to off-white crystalline solid at room temperature [7].

The thermal behavior of benzohydrazide derivatives is characterized by specific melting point ranges that reflect the strength of intermolecular interactions [5] [8]. Parent benzohydrazide exhibits a melting point of 112-117°C, while methoxy-substituted derivatives generally show variations in this range depending on the substitution pattern [5] [8] [7]. The presence of methoxy groups can influence the melting point through effects on molecular packing and hydrogen bonding patterns [7].

Solubility characteristics of 3,4-dimethoxybenzohydrazide are expected to follow patterns observed in related methoxy-substituted benzohydrazides [7]. These compounds typically demonstrate good solubility in polar organic solvents such as ethanol and methanol, while exhibiting limited solubility in water due to the hydrophobic nature of the aromatic ring system [7]. The methoxy substituents can enhance solubility in organic solvents compared to unsubstituted benzohydrazide [7].

Physical PropertyExpected Characteristics
AppearanceWhite to off-white crystalline solid
Solubility in WaterLimited
Solubility in EthanolGood
Solubility in MethanolGood
Thermal StabilityStable under normal conditions

Chemical Structure and Conformational Analysis

The chemical structure of 3,4-dimethoxybenzohydrazide consists of a benzene ring substituted with two methoxy groups at adjacent positions (3,4-substitution pattern), connected to a hydrazide functional group through a carbonyl linkage [1] [3]. This structural arrangement places the compound in the category of veratric acid derivatives, sharing the same substitution pattern as 3,4-dimethoxybenzoic acid [3] [4].

The hydrazide functional group (-CONHNH2) introduces significant conformational flexibility to the molecule [9] [2]. Unlike hydrazine and simple alkylhydrazines, hydrazides are nonbasic due to the inductive influence of the acyl substituent, which affects their chemical reactivity and physical properties [2]. The nitrogen-nitrogen bond in the hydrazide group can participate in hydrogen bonding interactions, influencing molecular packing in the solid state [9] [2].

The methoxy substituents at the 3 and 4 positions create an electron-rich aromatic system, which can influence both the chemical reactivity and spectroscopic properties of the compound [10] [11]. The adjacent positioning of the methoxy groups (ortho relationship) can lead to specific steric and electronic interactions that affect molecular conformation [10] [11].

Conformational analysis of benzohydrazide derivatives reveals that the hydrazide group can adopt various orientations relative to the aromatic ring [1] [9]. The rotational barrier around the C-N bond connecting the carbonyl carbon to the hydrazide nitrogen influences the preferred conformational states of the molecule [9]. Computational studies on related compounds suggest that these molecules can exist in multiple conformational states with relatively low energy barriers between them [11].

Crystal Structure Analysis and Crystallographic Data

While specific crystallographic data for 3,4-dimethoxybenzohydrazide are not extensively documented in the available literature, the crystal structure characteristics can be inferred from studies of related benzohydrazide derivatives and methoxy-substituted aromatic compounds [1] [9]. Benzohydrazide derivatives typically crystallize in arrangements that maximize hydrogen bonding interactions between hydrazide groups [9] [2].

The presence of methoxy substituents introduces additional structural complexity to the crystal packing [10] [11]. These groups can participate in weak intermolecular interactions, including C-H···O hydrogen bonds and van der Waals contacts, which contribute to the overall stability of the crystal structure [10] [11]. The electron-donating nature of methoxy groups can also influence the electronic distribution within the aromatic ring, affecting intermolecular π-π stacking interactions [11].

Crystal packing analysis of similar compounds reveals that hydrazide derivatives often form extended hydrogen bonding networks through N-H···O interactions [9] [2]. The hydrazide nitrogen atoms can act as both hydrogen bond donors and acceptors, leading to complex three-dimensional arrangements in the solid state [2]. The carbonyl oxygen provides additional sites for hydrogen bonding, contributing to the overall stability of the crystal structure [2].

Structural FeatureExpected Characteristics
Hydrogen BondingN-H···O interactions
Intermolecular Forcesvan der Waals, π-π stacking
Crystal PackingExtended hydrogen bonding networks
Methoxy InfluenceAdditional weak interactions

Spectroscopic Properties and Characterization

The spectroscopic characterization of 3,4-dimethoxybenzohydrazide encompasses multiple analytical techniques that provide detailed information about its molecular structure and electronic properties [12] [13] [1]. These spectroscopic methods are essential for confirming the identity and purity of the compound.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule [13] [1]. The hydrazide functional group typically exhibits N-H stretching vibrations in the range of 3432-3227 cm⁻¹, appearing as sharp peaks indicative of primary amine character [1]. The carbonyl stretching frequency appears in the range of 1637-1600 cm⁻¹, consistent with amide carbonyl groups [1]. Aromatic C-H stretching vibrations are observed around 3055 cm⁻¹, while methoxy C-H stretches appear in the aliphatic region [14] [1].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [12] [13] [1]. Proton nuclear magnetic resonance spectra typically show characteristic signals for the hydrazide NH protons, aromatic protons, and methoxy groups [1]. The hydrazide NH proton often appears as a broad singlet in the range of 11.9-11.7 parts per million due to hydrogen bonding and tautomeric effects [1]. Aromatic protons appear as multiplets in the range of 7.9-6.5 parts per million, while methoxy protons appear as sharp singlets around 3.8-3.6 parts per million [1].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [13] [1]. The carbonyl carbon typically appears around 163-162 parts per million, while aromatic carbons span the range of 150-101 parts per million [1]. Methoxy carbon signals appear in the aliphatic region, providing confirmation of the substitution pattern [1].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information [13] [1]. The molecular ion peak appears at m/z 196, corresponding to the molecular weight of the compound [1]. Characteristic fragmentation patterns include loss of hydrazide groups and methoxy substituents, providing structural confirmation [13] [1].

Spectroscopic TechniqueKey Absorption/Signal Ranges
Infrared (N-H stretch)3432-3227 cm⁻¹
Infrared (C=O stretch)1637-1600 cm⁻¹
¹H Nuclear Magnetic Resonance (NH)11.9-11.7 ppm
¹H Nuclear Magnetic Resonance (aromatic)7.9-6.5 ppm
¹H Nuclear Magnetic Resonance (methoxy)3.8-3.6 ppm
¹³C Nuclear Magnetic Resonance (carbonyl)163-162 ppm
Mass Spectrometry (molecular ion)m/z 196

XLogP3

0.6

Other CAS

41764-74-3

Wikipedia

3,4-dimethoxybenzhydrazide

Dates

Last modified: 08-15-2023

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